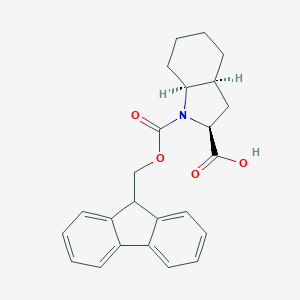

Fmoc-Oic-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, is a useful research compound. Its molecular formula is C24H24NO4- and its molecular weight is 390.5 g/mol. The purity is usually 95%.

The exact mass of the compound (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Determinación de la Concentración de Grupos Fmoc

Fmoc-Oic-OH se ha utilizado en el procedimiento de síntesis de TiO2@SiO2 de núcleo-capa modificado con 3-(aminopropil)trimetoxisilano (APTMS). La unión química de Fmoc-glicina (Fmoc-Gly-OH) en la superficie de la estructura de núcleo-capa se realizó para determinar la cantidad de grupos amino activos sobre la base del cálculo de la cantidad de grupo Fmoc .

Síntesis de Péptidos en Fase Sólida (SPPS)

this compound se utiliza en la Síntesis de Péptidos en Fase Sólida (SPPS), un método que se ha utilizado ampliamente para obtener cantidades mayores de péptidos. Este método es especialmente útil cuando se requieren modificaciones no naturales o la introducción de etiquetas específicas del sitio .

3. Anclaje de aminoácidos Fmoc a soportes sólidos hidroxilo El procedimiento para anclar aminoácidos Fmoc a soportes sólidos hidroxilo puede lograr altos rendimientos y evitar la formación de dipéptido y racemización. Con el aminoácido Fmoc activado, es posible llevar a cabo el acoplamiento de este compuesto activado a la resina o a otro aminoácido protegido .

Desprotección de Fmoc

La desprotección de Fmoc utilizando hidrogenación ácida ofrece una opción no básica para la desprotección y la protección in situ de la amina desprotegida resultante .

Agente de Modificación de TiO2@SiO2

La Fmoc-glicina (Fmoc-Gly-OH) se utilizó como agente de modificación de TiO2@SiO2–(CH2)3–NH2 para obtener TiO2@SiO2–(CH2)3–NH–Gly–Fmoc .

Determinación de Grupos Amino

La espectroscopia ultravioleta-visible (UV-vis) se adoptó para la determinación cuantitativa de los grupos amino presentes en la superficie del núcleo-capa TiO2@SiO2 mediante la determinación de la sustitución de Fmoc .

Mecanismo De Acción

Target of Action

The primary target of Fmoc-Oic-OH is amine groups . It is frequently used as a protecting group for amines in organic synthesis .

Mode of Action

This compound interacts with its targets by reacting with the amine group to form a carbamate . This reaction introduces the Fmoc group, effectively protecting the amine during subsequent reactions . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The introduction of the Fmoc group to an amine is a key step in many biochemical pathways, particularly in the synthesis of peptides . The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a protecting group. The Fmoc group is base-labile, meaning it is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The primary result of this compound’s action is the protection of amines during organic synthesis . By reacting with the amine group to form a carbamate, this compound allows for the sequential addition of amino acids in peptide synthesis . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine .

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of this compound .

Análisis Bioquímico

Biochemical Properties

Fmoc-Oic-OH is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This compound interacts with various enzymes and proteins during this process .

Cellular Effects

It has been observed that certain Fmoc-derivatives can influence cell adhesion and growth . For instance, Fmoc-K3 promotes cell attachment and favors cell duplication, supporting cell growth on the hydrogel support .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a protecting group for amines. The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The Fmoc group, which includes this compound, is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (λmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes during the process of introducing the Fmoc group by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Actividad Biológica

(2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, commonly referred to as Fmoc-octahydroindole-2-carboxylic acid, is a compound with significant potential in medicinal chemistry. Its structure features a bicyclic indole framework that is often utilized in peptide synthesis and drug development due to its unique biological properties.

The compound has the following chemical characteristics:

- Molecular Formula: C24H25NO4

- Molecular Weight: 391.46 g/mol

- CAS Number: 130309-37-4

- SMILES Notation: OC(=O)[C@@H]1C[C@H]2C@@HCCCC2

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It exerts its effects through:

- Receptor Binding: The compound has been studied for its interactions with specific receptors involved in cardiovascular functions, suggesting potential therapeutic applications in managing hypertension and related disorders.

- Enzyme Modulation: It may influence enzyme activities, particularly those involved in metabolic pathways, thereby affecting cellular processes such as signal transduction and gene expression.

Biological Activities

Research has indicated several biological activities associated with (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid:

- Anticancer Activity:

- Anti-inflammatory Effects:

- Antimicrobial Properties:

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various biological contexts:

Synthesis and Applications

The synthesis of (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions including:

- Formation of the indole core.

- Introduction of the fluorenylmethoxycarbonyl (Fmoc) protecting group.

This compound serves as an essential building block in peptide synthesis and is used to create more complex bioactive molecules.

Propiedades

Número CAS |

130309-37-4 |

|---|---|

Fórmula molecular |

C24H24NO4- |

Peso molecular |

390.5 g/mol |

Nombre IUPAC |

(2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate |

InChI |

InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/p-1/t15-,21-,22-/m0/s1 |

Clave InChI |

JBZXLQHJZHITMW-RXYZOABWSA-M |

SMILES |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

SMILES isomérico |

C1CC[C@H]2[C@@H](C1)C[C@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

SMILES canónico |

C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)[O-] |

Pictogramas |

Irritant |

Sinónimos |

130309-37-4; (2S,3aS,7aS)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylicacid; Fmoc-(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylicacid; AmbotzFAA1729; AC1MBSY3; CTK8B7908; MolPort-006-705-850; ZINC4899631; ANW-58916; AKOS015837340; AKOS016002009; AJ-52575; AK-57356; RT-004512; TR-062128; (2S,3aS,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylicacid; (2S,3aS,7aS)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylicacid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.